4-ニトロフェノキシ)-1-フェニルエタノン

概要

説明

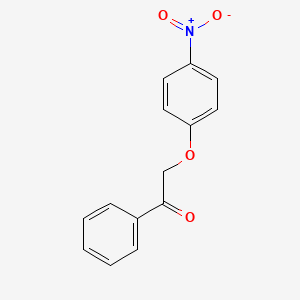

2-(4-Nitrophenoxy)-1-phenylethanone is an organic compound characterized by the presence of a nitrophenoxy group attached to a phenylethanone structure

科学的研究の応用

2-(4-Nitrophenoxy)-1-phenylethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in medicinal chemistry as a precursor for pharmacologically active compounds.

作用機序

Target of Action

It is known that similar compounds, such as 4-nitrophenyl phosphate, interact with proteins like low molecular weight phosphotyrosine protein phosphatase and dual specificity protein phosphatase 23 . These proteins play crucial roles in cellular signaling pathways, regulating various biological processes.

Mode of Action

For instance, 4-Nitrophenyl Phosphate is known to inhibit phosphatase enzymes . This inhibition could alter the phosphorylation state of other proteins, impacting cellular signaling pathways.

Pharmacokinetics

Related compounds like 4-nitrophenyl phosphate have been found to have poor absorption and distribution . The metabolism and excretion of these compounds are also not well-documented. These factors could impact the bioavailability of 2-(4-Nitrophenoxy)-1-phenylethanone, affecting its efficacy.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)-1-phenylethanone typically involves the reaction of 4-nitrophenol with 1-phenylethanone under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-nitrophenol reacts with 1-phenylethanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of 2-(4-Nitrophenoxy)-1-phenylethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

2-(4-Nitrophenoxy)-1-phenylethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The phenylethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 2-(4-Aminophenoxy)-1-phenylethanone.

Oxidation: 2-(4-Nitrophenoxy)benzoic acid.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

4-Nitrophenyl acetate: Similar in structure but with an acetate group instead of a phenylethanone moiety.

2-(4-Nitrophenoxy)ethanol: Contains an ethanol group instead of a phenylethanone moiety.

4-Nitrophenyl phosphate: Contains a phosphate group instead of a phenylethanone moiety.

Uniqueness

2-(4-Nitrophenoxy)-1-phenylethanone is unique due to its combination of a nitrophenoxy group and a phenylethanone structure This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds

生物活性

2-(4-Nitrophenoxy)-1-phenylethanone, also known as NPH-PE, is an organic compound with the molecular formula C₁₄H₁₁NO₃. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly its potential applications in pharmacology. This article delves into the biological activity of 2-(4-Nitrophenoxy)-1-phenylethanone, highlighting its anti-inflammatory and antimicrobial properties, as well as its interactions with various biomolecules.

Structure

The structure of 2-(4-Nitrophenoxy)-1-phenylethanone features a nitrophenoxy group attached to a phenylethanone backbone. The presence of the nitro group enhances its electron-withdrawing capabilities, which is critical for its biological activity.

Synthesis

The synthesis of 2-(4-Nitrophenoxy)-1-phenylethanone typically involves several steps that allow for the introduction of various substituents. Common methods include:

- Nitration : Introduction of the nitro group onto the phenolic ring.

- Acylation : Formation of the ketone structure through acylation reactions.

This multi-step synthesis enables modifications that can enhance its biological efficacy.

Anti-inflammatory Activity

Research has indicated that 2-(4-Nitrophenoxy)-1-phenylethanone exhibits significant anti-inflammatory properties. Studies suggest that it can modulate enzyme activities related to inflammatory pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Key Findings :

- Inhibition of COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation.

- The compound demonstrated dose-dependent inhibition in various in vitro assays.

Antimicrobial Activity

The antimicrobial properties of 2-(4-Nitrophenoxy)-1-phenylethanone have also been explored. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for further pharmacological investigations.

Study Results :

- In vitro tests revealed that NPH-PE inhibited the growth of both Gram-positive and Gram-negative bacteria.

- The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antimicrobial agents.

Despite promising results, detailed mechanisms of action for 2-(4-Nitrophenoxy)-1-phenylethanone remain largely undocumented. However, studies suggest interactions with specific enzymes involved in inflammatory and infectious pathways, which are critical for understanding its therapeutic potential.

Comparative Analysis with Related Compounds

To contextualize the biological activity of 2-(4-Nitrophenoxy)-1-phenylethanone, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-Nitrophenol | Phenolic compound | Precursor for various chemical reactions |

| 2-(4-Chlorophenoxy)-1-phenylethanone | Chlorinated derivative | Exhibits similar biological activities |

| 2-(3-Nitrophenoxy)-1-phenylethanone | Isomeric variant | Potentially different reactivity profiles |

These compounds share structural similarities but exhibit different reactivity patterns and biological profiles, highlighting the unique properties of NPH-PE.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(4-Nitrophenoxy)-1-phenylethanone:

- Anti-inflammatory Studies : A study demonstrated that NPH-PE significantly reduced inflammation markers in cell cultures exposed to pro-inflammatory cytokines.

- Antimicrobial Efficacy : Another research effort revealed that NPH-PE had an MIC against Staphylococcus aureus comparable to conventional antibiotics.

- Cancer Research : Preliminary investigations into its anticancer potential showed promise in inhibiting cell proliferation in certain cancer cell lines, although further studies are required to establish efficacy and safety profiles.

特性

IUPAC Name |

2-(4-nitrophenoxy)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-14(11-4-2-1-3-5-11)10-19-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYYIECVXQTDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309421 | |

| Record name | 2-(4-nitrophenoxy)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18065-03-7 | |

| Record name | NSC211925 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-nitrophenoxy)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2-(4-Nitrophenoxy)-1-phenylethanone in the field of optics?

A1: Research suggests that 2-(4-Nitrophenoxy)-1-phenylethanone exhibits promising third-order nonlinear optical properties. [] This means the material's response to light, specifically its refractive index, changes non-linearly with the intensity of the incident light. This property is valuable for applications like optical switching, signal processing, and optical limiting in laser protection. The calculated second hyperpolarizability of the molecule, a measure of its nonlinear optical response, significantly increased when considering interactions with surrounding molecules in a simulated environment. [] This highlights its potential for developing advanced optical materials.

Q2: Does 2-(4-Nitrophenoxy)-1-phenylethanone exhibit any protective effects against DNA damage?

A2: While 2-(4-Nitrophenoxy)-1-phenylethanone displayed some cytotoxic effects, it also demonstrated a protective effect against DNA damage induced by cyclophosphamide in both mouse bone marrow and peripheral blood cells. [] This suggests that although it might have some toxic effects on its own, it could potentially mitigate DNA damage caused by other agents. Further research is needed to fully understand this protective mechanism and explore its potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。